Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate
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Overview
Description
Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate is a synthetic organic compound that belongs to the class of acrylates This compound is characterized by the presence of multiple functional groups, including a bromine atom, two fluorine atoms, a methoxy group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate typically involves multi-step organic reactions. One common approach is to start with the bromination and fluorination of a benzoyl precursor, followed by the introduction of the methoxyphenyl and methylamino groups through nucleophilic substitution reactions. The final step involves the esterification of the acrylate moiety under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-hydroxyphenyl)(methyl)amino)acrylate: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness
Ethyl 2-(5-bromo-2,4-difluorobenzoyl)-3-((4-methoxyphenyl)(methyl)amino)acrylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the methoxy and amino groups, makes this compound a versatile intermediate for various synthetic and research applications.
Properties
IUPAC Name |
ethyl (E)-2-(5-bromo-2,4-difluorobenzoyl)-3-(4-methoxy-N-methylanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrF2NO4/c1-4-28-20(26)15(11-24(2)12-5-7-13(27-3)8-6-12)19(25)14-9-16(21)18(23)10-17(14)22/h5-11H,4H2,1-3H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMDKZAQOIMVKS-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C1=CC=C(C=C1)OC)C(=O)C2=CC(=C(C=C2F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C1=CC=C(C=C1)OC)/C(=O)C2=CC(=C(C=C2F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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